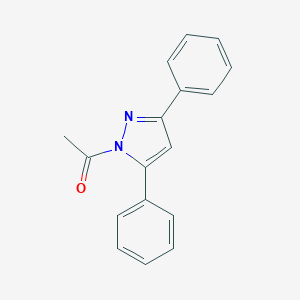
1-acetyl-3,5-diphenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-3,5-diphenyl-1H-pyrazole is a useful research compound. Its molecular formula is C17H14N2O and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole typically involves the condensation of chalcones with hydrazine derivatives. Studies have demonstrated various synthetic routes that yield this compound with high purity and yield, enabling further biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that derivatives of this compound can inhibit the growth of E. coli, Bacillus subtilis, and Aspergillus niger, among others .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through several assays. For instance, it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the antineoplastic properties of this compound derivatives. These compounds have demonstrated cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. They function as inhibitors of P-glycoprotein-mediated multidrug resistance, enhancing the efficacy of conventional chemotherapeutics .
Case Study 1: Antimicrobial Activity
Chovatia et al. synthesized a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives and tested them against multiple pathogens. They reported promising results with one compound showing over 98% inhibition against Mycobacterium tuberculosis at a low concentration .
Case Study 2: Anti-inflammatory Activity
In another study by Selvam et al., derivatives were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. Several compounds exhibited significant reductions in edema compared to standard drugs like ibuprofen .
Case Study 3: Anticancer Properties
Manna et al. investigated the antineoplastic activity of specific derivatives and found that they effectively inhibited cell proliferation in resistant cancer cell lines while also blocking P-glycoprotein activity .
Comparative Data Table
Propiedades
Número CAS |
1154-63-8 |
|---|---|
Fórmula molecular |
C17H14N2O |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
1-(3,5-diphenylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H14N2O/c1-13(20)19-17(15-10-6-3-7-11-15)12-16(18-19)14-8-4-2-5-9-14/h2-12H,1H3 |
Clave InChI |
LEZLHOKJTQXBOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Solubilidad |
0.5 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















